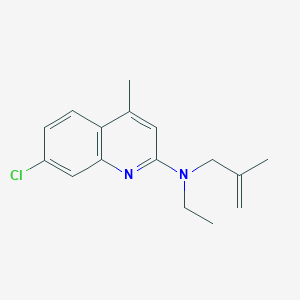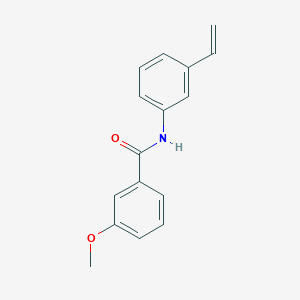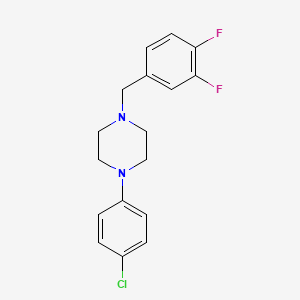![molecular formula C18H15ClN2O3 B5224012 (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine, also known as CNPA, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CNPA is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
作用機序
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is a selective and potent antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in the regulation of glutamate neurotransmission, which is involved in a variety of neurological and psychiatric disorders. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing glutamate neurotransmission.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and learning.
実験室実験の利点と制限
One of the main advantages of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a research tool is its selectivity and potency as an mGluR5 antagonist. This allows researchers to study the specific role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is its potential off-target effects, which could complicate data interpretation. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has a relatively short half-life, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. One area of interest is the potential use of (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a treatment for addiction, anxiety, and depression. Another area of interest is the role of mGluR5 in synaptic plasticity and learning, which could have implications for the development of new treatments for cognitive disorders. Finally, there is interest in developing new mGluR5 antagonists with improved selectivity and potency, which could lead to more effective treatments for neurological and psychiatric disorders.
合成法
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis begins with the reaction of 5-chloro-2-nitrophenol with 2-bromoethylamine hydrobromide to form the intermediate 5-chloro-2-nitrophenyl-2-aminoethyl ether. This intermediate is then reacted with 1-naphthol in the presence of a base to form (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. The final product is obtained after purification by column chromatography.
科学的研究の応用
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been widely used as a research tool to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
5-chloro-N-(2-naphthalen-1-yloxyethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-8-9-17(21(22)23)16(12-14)20-10-11-24-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSIRPVHSJNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)
